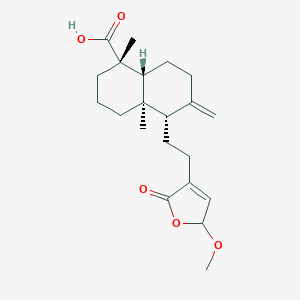

15-Methoxypinusolidic acid

描述

普萘洛尔乳酸盐是一种小分子药物,起着电压依赖性钙通道阻滞剂的作用。 它最初用于治疗心绞痛,但后来由于担心心脏心律不齐而从市场上撤回 。该化合物以其调节钙通道的能力而闻名,钙通道在各种生理过程中起着至关重要的作用。

科学研究应用

普萘洛尔乳酸盐已被广泛研究,用于各种领域的应用:

化学: 用作研究钙通道阻滞剂的模型化合物。

生物学: 研究其对细胞钙稳态的影响。

医学: 探索其在心血管疾病中的潜在治疗作用。

工业: 用于开发新的钙通道阻滞剂和相关药物 .

作用机制

普萘洛尔乳酸盐通过阻断电压依赖性钙通道发挥作用,从而减少钙离子流入细胞。这种作用导致细胞内钙离子水平降低,进而影响各种细胞过程,如肌肉收缩和神经递质释放。 该化合物还可以耗尽心肌儿茶酚胺储存,进一步有助于其治疗作用 .

类似化合物:

维拉帕米: 另一种用于治疗心血管疾病的钙通道阻滞剂。

地尔硫卓: 一种具有类似治疗应用的钙通道阻滞剂。

硝苯地平: 一种二氢吡啶类钙通道阻滞剂,用于治疗高血压和心绞痛 .

独特之处: 普萘洛尔乳酸盐的双重作用机制是独一无二的,它将钙通道阻滞与儿茶酚胺耗竭相结合。 这种双重作用使其区别于其他主要关注钙通道抑制的钙通道阻滞剂 .

生化分析

Biochemical Properties

15-Methoxypinusolidic acid interacts with several biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby suppressing nitric oxide generation . This suggests a potential anti-inflammatory effect of this compound on microglial cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it induced apoptosis in murine microglial cells, presumably via inhibition of the cell cycle progression . It also suppressed adipocyte differentiation in a dose-dependent manner, as revealed by lipid droplet formation and expression of adipogenic genes such as adiponectin and aP2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It does not affect mRNA and protein levels of PPARγ, a key adipogenic transcription factor, but significantly attenuates the transcriptional activity of PPARγ . This suggests that this compound suppresses adipocyte differentiation through the inhibition of PPARγ-dependent adipogenic gene expression .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it has been shown to reduce the condensed nuclei and rise in [Ca (2+)]i that accompanies apoptosis induced by 100 nM STS .

Metabolic Pathways

It has been suggested that it plays a role in the regulation of nitric oxide production, which is a key component of the body’s inflammatory response .

准备方法

合成路线和反应条件: 普萘洛尔乳酸盐可以通过多步合成过程合成,该过程涉及 3,3-二苯基丙胺与乳酸的反应。 该反应通常需要乙醇等溶剂,并在回流条件下进行,以确保反应完全 。

工业生产方法: 在工业环境中,普萘洛尔乳酸盐的生产涉及使用类似反应条件的大规模合成,但优化了参数以提高产量和纯度。 该过程包括严格的质量控制措施,以确保最终产品符合医药标准 。

化学反应分析

反应类型: 普萘洛尔乳酸盐会发生各种化学反应,包括:

氧化: 普萘洛尔乳酸盐可以被氧化形成羟基化的衍生物。

还原: 该化合物可以被还原形成胺衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物等还原剂。

取代: 通常采用甲醇钠等亲核试剂.

主要产品:

氧化: 羟基化的普萘洛尔衍生物。

还原: 胺衍生物。

取代: 取代的普萘洛尔衍生物.

相似化合物的比较

Verapamil: Another calcium channel blocker used to treat cardiovascular diseases.

Diltiazem: A calcium channel blocker with similar therapeutic applications.

Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina .

Uniqueness: Prenylamine lactate is unique in its dual mechanism of action, combining calcium channel blocking with catecholamine depletion. This dual action distinguishes it from other calcium channel blockers, which primarily focus on calcium channel inhibition .

属性

IUPAC Name |

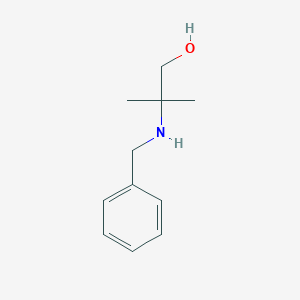

(1S,4aR,5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-13-6-9-16-20(2,10-5-11-21(16,3)19(23)24)15(13)8-7-14-12-17(25-4)26-18(14)22/h12,15-17H,1,5-11H2,2-4H3,(H,23,24)/t15-,16+,17?,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREKSZUASHFFQA-OBNOUSFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CC(OC3=O)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(OC3=O)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 15-Methoxypinusolidic acid and what are its potential therapeutic benefits?

A1: this compound (15-MPA) is a natural compound originally isolated from the leaves of Biota orientalis, also known as Oriental Arborvitae. [] This plant has a long history of use in traditional medicine. Research suggests that 15-MPA exhibits neuroprotective effects, particularly against glutamate-induced neurotoxicity, which is a key process implicated in various neurological disorders. [, ] Additionally, 15-MPA has shown anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) in microglial cells. []

Q2: How does this compound exert its neuroprotective effects?

A2: While the precise mechanisms are still under investigation, studies suggest that 15-MPA may protect neurons by interfering with the cascade of events triggered by glutamate excitotoxicity. [, ] This could involve modulating intracellular signaling pathways, reducing oxidative stress, or influencing the expression of specific genes involved in neuronal survival. [, ] Further research is needed to fully elucidate the molecular targets and downstream effects of 15-MPA.

Q3: Has this compound been identified in other plant sources besides Biota orientalis?

A3: Yes, this compound has also been isolated from the leaves of Calocedrus microlepic var. formosana. [] This finding suggests that 15-MPA might be present in other related plant species and could be a valuable source for further investigation and potential development.

Q4: Are there any studies investigating the potential of this compound for treating specific diseases?

A4: Although no clinical trials have been conducted yet, in vitro and in vivo studies have shown promising results. For instance, 15-MPA demonstrated a protective effect against staurosporine-induced neurotoxicity in rat cortical cells, suggesting potential applications in neurodegenerative diseases. [] Moreover, research indicates that 15-MPA can suppress adipocyte differentiation by inhibiting PPARγ activity, highlighting its potential in addressing metabolic disorders. []

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Several analytical methods have been employed to characterize and quantify 15-MPA. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of 15-MPA. [, ]

- High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify 15-MPA in complex mixtures. []

- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify and quantify 15-MPA based on its mass-to-charge ratio. []

- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS): Offers high sensitivity and resolution for the precise identification and quantification of 15-MPA in complex matrices. []

Q6: Are there any known interactions of this compound with biological systems beyond its target?

A6: Research on 15-MPA is ongoing, and a comprehensive understanding of its interactions with various biological systems is still under investigation. One study employed oligonucleotide microarray analysis to investigate the genome-wide gene expression changes induced by 15-MPA in microglial BV2 cells. [] This approach can provide insights into the broader biological effects and potential off-target interactions of 15-MPA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。